Chloro(dimethylsulfide)gold(I) synthesis and characterization
Chloro(dimethylsulfide)gold(I) synthesis and characterization
An In-Depth Technical Guide to Chloro(dimethylsulfide)gold(I): Synthesis, Characterization, and Applications
Executive Summary
Chloro(dimethylsulfide)gold(I), with the chemical formula (CH₃)₂SAuCl, is a cornerstone reagent in the field of gold chemistry.[1] This white, crystalline solid is highly valued not as an end-product but as a versatile and exceptionally stable precursor for a vast array of gold(I) complexes.[1][2] Its significance lies in the labile nature of the dimethyl sulfide ligand, which can be readily displaced by stronger nucleophiles like phosphines, N-heterocyclic carbenes (NHCs), and other ligands.[1] This reactivity makes it an indispensable entry point for the synthesis of homogenous gold catalysts, therapeutic agents, and advanced materials.[2][3] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, in-depth characterization, key applications, and critical safety protocols for this pivotal organogold compound.
Physicochemical Properties and Molecular Structure
Chloro(dimethylsulfide)gold(I) is an air-stable coordination complex that serves as a common and convenient starting material in gold chemistry.[1][2] Its physical and chemical properties are well-documented, ensuring reliable and reproducible results in experimental settings.
Table 1: Key Physicochemical Properties of Chloro(dimethylsulfide)gold(I)
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₆AuClS | [1] |
| Molar Mass | 294.55 g·mol⁻¹ | [1] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 160 °C (with decomposition) | [3][4] |
| CAS Number | 29892-37-3 | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane) | [5] |
| Stability | Decomposes upon exposure to light, heat, or air | [1] |
The molecular architecture of Chloro(dimethylsulfide)gold(I) is a classic example of the preferred coordination geometry for gold(I) complexes. Possessing a d¹⁰ electron configuration, the gold(I) center minimizes electron-electron repulsion by adopting a two-coordinate, linear geometry.[5] High-resolution X-ray crystallography studies have definitively confirmed this structure, revealing a Cl-Au-S bond angle that is nearly perfectly linear at approximately 176.6-176.9°.[1][5] This geometry leaves the coordination sphere of the gold atom highly accessible, facilitating the ligand exchange reactions that are central to its utility.[5]
Caption: Workflow for the synthesis of Chloro(dimethylsulfide)gold(I).
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized Chloro(dimethylsulfide)gold(I). A multi-technique approach provides a self-validating system, ensuring the material is suitable for subsequent applications.
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the dimethyl sulfide ligand and the overall structure of the complex in solution.
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¹H NMR: A single sharp peak is expected for the six equivalent protons of the two methyl groups. In CDCl₃, this signal typically appears around δ 2.6-2.8 ppm.
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¹³C NMR: A single resonance is expected for the two equivalent methyl carbons.
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Table 2: Representative NMR Data for (CH₃)₂SAuCl
| Nucleus | Solvent | Chemical Shift (δ) | Reference |
| ¹H | CDCl₃ | ~2.7 ppm (singlet) | [6] |
| ¹³C | CDCl₃ | ~25 ppm | [6] |
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Vibrational Spectroscopy (FTIR/Raman): These techniques are valuable for probing the key coordinate bonds in the solid state. The metal-ligand stretching vibrations are particularly diagnostic. [5] * Au-S Stretch (ν(Au-S)): Typically observed in the far-infrared region, between 200-400 cm⁻¹. [5] * Au-Cl Stretch (ν(Au-Cl)): Also found in the far-infrared region, providing direct evidence of the gold-chlorine bond.
Crystallographic and Elemental Analysis
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Single-Crystal X-ray Diffraction: This is the definitive technique for elucidating the precise molecular structure. It provides accurate measurements of bond lengths and angles, confirming the linear geometry of the complex. [5] Table 3: Key Crystallographic Parameters for (CH₃)₂SAuCl
| Parameter | Value | Reference |
| Coordination Geometry | Nearly Linear | [1] |
| Cl-Au-S Bond Angle | 176.63(2)° | [5] |
| Au-S Bond Length | 2.271(2) Å | [1] |
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Elemental Analysis: This combustion analysis provides the weight percentage of carbon, hydrogen, and sulfur, which can be compared against the calculated theoretical values to confirm the bulk purity and empirical formula of the synthesized compound.
Key Reactions and Applications in R&D
The primary value of Chloro(dimethylsulfide)gold(I) lies in its function as a stable, easily handled precursor for more complex and catalytically active gold(I) species. [4]
Ligand Exchange Reactions
The dimethyl sulfide ligand is readily displaced by a wide range of other ligands, particularly phosphines and N-heterocyclic carbenes (NHCs). [1][2]This substitution reaction is facile and high-yielding, driven by the formation of stronger Au-P or Au-C bonds. The volatile nature of the displaced DMS byproduct simplifies purification. [1] General Reaction: (CH₃)₂SAuCl + L → LAuCl + (CH₃)₂S↑ (where L = Phosphine, NHC, etc.) [1] This reaction is the gateway to a vast library of gold(I) complexes, which are instrumental in catalysis and medicinal chemistry. [7]
Catalysis in Organic Synthesis
Gold(I) complexes derived from (CH₃)₂SAuCl are powerful catalysts for a variety of organic transformations. It often serves as a pre-catalyst that, upon activation, enters the catalytic cycle. [4]A notable application is in the gold-catalyzed intermolecular [2+2] cycloaddition of alkynes and alkenes to form substituted cyclobutenes under mild conditions. [4][5][7]
Drug Development and Nanotechnology
The unique properties of gold have led to its exploration in medicine and materials science.
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Medicinal Chemistry: (CH₃)₂SAuCl is a starting material for synthesizing novel gold(I) N-heterocyclic carbene complexes that have demonstrated potential anticancer properties. [3][7]* Nanotechnology: It is a key reagent in the controlled synthesis of gold nanoparticles. [3][8]These nanoparticles have diverse applications in diagnostics, drug delivery, and electronics due to their unique optical and electronic properties. [3][9]
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols are paramount when working with Chloro(dimethylsulfide)gold(I).
Table 4: GHS Hazard Information
| Category | Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |
Handling Procedures
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Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder. * Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [10]For weighing or operations that may generate dust, a NIOSH-approved N95 dust mask is recommended. [10]* Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly.
Storage and Stability
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Conditions: Store in a tightly sealed container in a cool, dry, and dark place. [10]Refrigeration at 0-10°C is recommended. [11]* Incompatibilities: The compound is sensitive to light, heat, and air. [1]It should be stored under an inert atmosphere (e.g., nitrogen or argon) to maximize its shelf life.
Conclusion
Chloro(dimethylsulfide)gold(I) is a deceptively simple yet profoundly important molecule in modern chemistry. Its stability, ease of handling, and predictable reactivity make it an ideal and indispensable precursor for a multitude of advanced applications. From the synthesis of sophisticated catalysts that enable challenging organic transformations to the development of novel therapeutic agents and nanomaterials, (CH₃)₂SAuCl serves as the critical starting point. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to fully exploit its potential in pushing the boundaries of science and technology.
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